molecular formula C9H12N2 B13841785 N'-(2-methylphenyl)ethanimidamide

N'-(2-methylphenyl)ethanimidamide

Cat. No.: B13841785
M. Wt: 148.20 g/mol
InChI Key: KDTWOFBQQCILRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-methylphenyl)ethanimidamide, also known as N-Hydroxy-2-o-tolyl-acetamidine, is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . Its CAS registry number is 42191-38-8 . As a substituted ethanimidamide, this compound belongs to a class of molecules that are frequently utilized as key intermediates and building blocks in organic synthesis and medicinal chemistry research . The structural motif of the amidine group is often explored for its potential to interact with biological targets. While specific biological activity data for this exact compound is not fully detailed in public sources, related amidine derivatives have been identified as screening hits in biochemical assays, such as those targeting protein-protein interactions . This suggests potential utility in early-stage drug discovery efforts. Researchers value this compound for developing novel therapeutic agents and probing biochemical pathways. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N'-(2-methylphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3,(H2,10,11)

InChI Key

KDTWOFBQQCILRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(C)N

Origin of Product

United States

Preparation Methods

Direct Amidination via Reaction of N,N-Dimethylacetamide and 2-Methylphenylamine

One common synthetic approach involves the reaction of N,N-dimethylacetamide with 2-methylphenylamine. This reaction is facilitated by acid or base catalysts to promote the formation of the ethanimidamide structure. The process typically proceeds under controlled temperature conditions to optimize yield and purity.

Parameter Details
Starting materials N,N-dimethylacetamide, 2-methylphenylamine
Catalyst Acid or base catalyst (unspecified)
Reaction conditions Controlled temperature, solvent not specified
Product N'-(2-methylphenyl)ethanimidamide
Yield Not explicitly reported

This method leverages the nucleophilic attack of the amine on the amide carbonyl, followed by rearrangement to form the amidine moiety. The reaction is generally straightforward and suitable for laboratory-scale synthesis.

Phosphoryl Chloride (POCl₃)-Mediated Amidination

A more specialized method involves the use of phosphorus oxychloride (POCl₃) to convert amide precursors into ethanimidamide derivatives. This method is exemplified in the preparation of related N'-(substituted phenyl)-N-(2-(halophenoxy)ethyl)alkylanimidamides, which share structural similarities with this compound.

General Procedure:

  • React POCl₃ with an appropriate amide (e.g., N-(2-phenoxy)ethylamide) in a solvent such as 1,2-dichloroethane at 50-60°C for 1-5 hours.
  • Cool the reaction mixture to room temperature.
  • Add the substituted aniline (e.g., 2-methylaniline) to the reaction mixture.
  • Reflux the mixture for 8-16 hours to complete the formation of the amidine.
  • Neutralize the acid salt with aqueous sodium hydroxide (20% NaOH).
  • Separate, wash, dry, filter, and purify the product by distillation.
Step Conditions/Details
Amide + POCl₃ reaction 50-60°C, 1-5 hours, 1,2-dichloroethane
Addition of substituted aniline Room temperature addition, then reflux 8-16 hours
Neutralization 20% NaOH aqueous solution
Purification Washing, drying, filtration, distillation
Yield Approximately 65% in related compounds

Example: Preparation of N'-(4-chloro-2-methylphenyl)-N-(2-(2,4-dichlorophenoxy)ethyl)propanimidamide yielded 65% of product as a thick oil, confirmed by NMR.

This method is adaptable to various substituted phenyl groups and alkyl chains, demonstrating versatility for synthesizing ethanimidamide derivatives structurally related to this compound.

Multi-Step Synthesis Involving Halogenated Intermediates and Triethylamine Catalysis

In more complex synthetic routes, halogenated intermediates such as 4-(chloromethyl)benzoyl chloride are reacted with amines in the presence of triethylamine as a base catalyst. This method is typically carried out in solvents like chloroform or N,N-dimethylformamide (DMF) at low temperatures (0-5°C) to control reaction rates and selectivity.

Parameter Details
Starting materials Halogenated benzoyl chloride, 2-methylphenylamine derivatives
Catalyst Triethylamine
Solvent Chloroform, DMF
Temperature 0-5°C
Reaction time 2-5 hours
Work-up Washing with water and ethyl acetate, drying, filtration
Yield 67-83% reported in related reactions

This method is effective for preparing amide and amidine derivatives with high purity and yield, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Notes
Direct amidination (N,N-dimethylacetamide + amine) Simple, uses readily available reagents May require catalyst optimization Not specified Suitable for small scale synthesis
POCl₃-mediated amidination High versatility, applicable to diverse derivatives Requires handling of corrosive reagents ~65% (related compounds) Scalable, well-characterized by NMR
Triethylamine-catalyzed acylation High yield, good purity, mild conditions Multi-step, requires low temperature control 67-83% (related compounds) Common in medicinal chemistry synthesis

Summary and Recommendations

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

  • The direct reaction of N,N-dimethylacetamide with 2-methylphenylamine is straightforward but less documented in yield specifics.
  • The POCl₃-mediated method offers a robust pathway for amidine formation with moderate yields and is supported by detailed NMR characterization.
  • The triethylamine-catalyzed acylation with halogenated intermediates provides high yields and purity, suitable for scale-up and complex derivative synthesis.

For research and industrial applications, the choice of method depends on available reagents, desired scale, and purity requirements. The POCl₃-mediated method is recommended for its versatility and reproducibility, while triethylamine-catalyzed methods are preferred when working with halogenated intermediates or requiring higher yields.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-(4-Chlorophenyl)ethanimidamide (C₈H₉ClN₂)
  • Substituent : 4-Chlorophenyl (electron-withdrawing).
  • Key Features :
    • Exhibits a twisted conformation (dihedral angle = 66.54° between the amidine and benzene ring) .
    • Forms a 2D hydrogen-bonded network via N–H⋯N and N–H⋯Cl interactions, enhancing crystal stability .
  • Applications : Precursor for anti-leishmanial agents due to its interaction with parasitic enzymes .
N′-Hydroxy-2-(2-thienyl)ethanimidamide (C₆H₈N₂OS)
  • Substituent : Thienyl (heteroaromatic, sulfur-containing).
  • Key Features :
    • Molecular weight = 156.21 g/mol; melting point = 68–74°C .
    • The sulfur atom introduces π-electron delocalization and moderate polarity .
  • Applications : Used in synthetic routes for heterocyclic pharmaceuticals .

Comparison : The thienyl group’s polarizability and smaller size may enhance solubility in organic solvents relative to the 2-methylphenyl group.

N,N'-bis(4-Ethoxyphenyl)ethanimidamide (C₁₈H₂₀N₂O₂)
  • Substituents : Two 4-ethoxyphenyl groups (electron-donating).
  • Key Features :
    • High lipophilicity due to ethoxy groups, favoring membrane penetration .
    • Used as a local anesthetic (1–3% solutions for ocular and dermatological procedures) .

Comparison : The target compound’s single methyl group reduces steric hindrance and lipophilicity compared to this bis-substituted analog, which may limit its utility in topical applications but improve metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
N'-(2-Methylphenyl)ethanimidamide 147.20 Not reported Moderate lipophilicity, steric hindrance
N-(4-Chlorophenyl)ethanimidamide 180.63 Not reported Enhanced hydrogen bonding, polar
N′-Hydroxy-2-(2-thienyl)ethanimidamide 156.21 68–74 Sulfur-driven polarity
N,N'-bis(4-Ethoxyphenyl)ethanimidamide 296.36 Not reported High lipophilicity, dual aromaticity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.